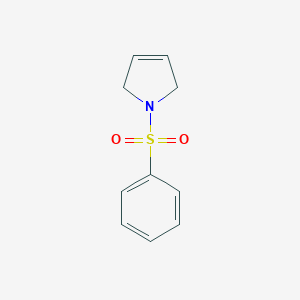
4-hydroxy-7-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative and a heterocyclic building block . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .
Synthesis Analysis
This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . To enhance the cytotoxic activity of this compound, it was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .Molecular Structure Analysis
The molecular formula of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is C13H10F3NO3 . The molecular weight is 285.22 .Chemical Reactions Analysis
Heating this compound with chloroacetyl chloride gave a mixture of two isomeric O-acylation products . The reactions of this compound with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .Physical And Chemical Properties Analysis
The melting point of this compound is greater than 300 °C (lit.) . The predicted boiling point is 343.5±37.0 °C, and the predicted density is 1.404±0.06 g/cm3 .Applications De Recherche Scientifique
Préparation de complexes de terres rares
Ce composé est utilisé dans la synthèse de nouveaux complexes de terres rares impliquant des éléments tels que l'europium (Eu³⁺), le terbium (Tb³⁺), le gadolinium (Gd³⁺), le samarium (Sm³⁺), et le dysprosium (Dy³⁺). Ces complexes ont des applications potentielles dans divers domaines, notamment l'électronique, la luminescence et comme catalyseurs .
Agent antimicrobien
Le 4-hydroxy-7-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle a été identifié comme un agent antimicrobien puissant. Son efficacité contre diverses souches microbiennes en fait un candidat pour des applications thérapeutiques .
Antagoniste du TRPV1
Le composé est également en cours de préparation en tant qu'antagoniste du TRPV1. Le TRPV1 est un récepteur impliqué dans la transmission et la modulation de la douleur, ainsi que dans l'intégration de divers stimuli douloureux. Le développement d'antagonistes comme le this compound peut être significatif pour la thérapie de la douleur .
Activité cytotoxique contre les lignées cellulaires cancéreuses
Il présente une activité cytotoxique modérée contre certaines lignées cellulaires cancéreuses telles que MCF-7 (cancer du sein) et HePG2 (carcinome hépatocellulaire), et une faible activité contre HCT-116 (carcinome colorectal humain). Cela suggère son utilisation potentielle dans la recherche et le traitement du cancer .
Synthèse de quinoléines fonctionnalisées par des acides aminés
Le composé sert de précurseur pour la synthèse de quinoléines fonctionnalisées par des acides aminés. Ces dérivés ont été synthétisés par réaction avec des acides aminés, ce qui pourrait conduire à de nouveaux développements en chimie médicinale .
Mécanisme D'action
Target of Action
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . It exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . Therefore, these cancer cells can be considered as the primary targets of this compound.
Mode of Action
Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases . This suggests that Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate might interact with these enzymes, leading to the inhibition of cancer cell proliferation.
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate are likely related to the enzymes it inhibits. For instance, topoisomerases are involved in the overwinding or underwinding of DNA, while thymidylate synthase is crucial for DNA synthesis and repair . Therefore, the compound’s interaction with these enzymes could disrupt these pathways and their downstream effects, contributing to its cytotoxic activity.
Result of Action
The primary result of the action of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is its cytotoxic activity against certain cancer cell lines . By inhibiting key enzymes involved in DNA synthesis and repair, it may induce cell death and prevent the proliferation of cancer cells.
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
391-02-6 | |
| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 391-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















